molecular formula C22H21N3O6S B3624964 N-(3-nitrophenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide

N-(3-nitrophenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide

Cat. No.: B3624964
M. Wt: 455.5 g/mol
InChI Key: KBXILBLQULMOMM-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a nitrophenyl group, a phenylethylsulfamoyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Sulfamoylation: Attachment of the phenylethylsulfamoyl group.

    Acylation: Formation of the acetamide linkage.

    Etherification: Formation of the phenoxy linkage.

Each step would require specific reagents and conditions, such as concentrated nitric acid for nitration, sulfonyl chloride for sulfamoylation, acetic anhydride for acylation, and phenol derivatives for etherification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent recycling, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-nitrophenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]propionamide
  • N-(4-nitrophenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide
  • N-(3-nitrophenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]butyramide

Uniqueness

N-(3-nitrophenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

IUPAC Name

N-(3-nitrophenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S/c26-22(24-18-7-4-8-19(15-18)25(27)28)16-31-20-9-11-21(12-10-20)32(29,30)23-14-13-17-5-2-1-3-6-17/h1-12,15,23H,13-14,16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXILBLQULMOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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